molecular formula C5H9F2N B1480536 (2,2-Difluoro-3-methylcyclopropyl)methanamine CAS No. 1936530-42-5

(2,2-Difluoro-3-methylcyclopropyl)methanamine

Cat. No.: B1480536
CAS No.: 1936530-42-5
M. Wt: 121.13 g/mol
InChI Key: ZUENBKHBKYDEOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,2-Difluoro-3-methylcyclopropyl)methanamine is a specialized chemical building block featuring a cyclopropane ring system substituted with two fluorine atoms and a primary amine group. While specific data on this exact molecule is limited, its structure suggests significant potential in medicinal chemistry and agrochemical research. The presence of the difluoromethylcyclopropyl group is a key structural motif, as fluorinated cyclopropanes are known to be used in the synthesis of more complex molecules for pharmaceutical applications . The primary amine (methanamine) functional group makes this compound a versatile intermediate, readily available for further chemical transformations such as amide bond formation, reductive amination, or the synthesis of urea derivatives. Researchers may explore its use in creating novel active ingredients, where the cyclopropane ring can impart conformational restraint, and the fluorine atoms can influence the molecule's electronegativity, metabolic stability, and bioavailability. This product is intended for use in laboratory research and development as a key synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the material safety data sheet (MSDS) prior to use.

Properties

IUPAC Name

(2,2-difluoro-3-methylcyclopropyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N/c1-3-4(2-8)5(3,6)7/h3-4H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUENBKHBKYDEOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C1(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2,2-Difluoro-3-methylcyclopropyl)methanamine, also known as [(1S,3R)-2,2-difluoro-3-methylcyclopropyl]methanamine, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl ring with two fluorine atoms and a methyl group attached to the methanamine moiety. This unique structure enhances its binding affinity to various biological targets.

The mechanism of action for (2,2-Difluoro-3-methylcyclopropyl)methanamine primarily involves its interactions with specific enzymes and receptors. The difluoromethyl group increases its selectivity and potency towards these targets, which may include:

  • Dopamine Receptors : Studies suggest that difluoro substitutions can modulate receptor activity, potentially influencing pathways related to mood and cognition .
  • Enzymatic Interactions : The compound may inhibit certain enzymes involved in metabolic pathways, thereby affecting biological processes such as cell signaling and growth.

Biological Activity Overview

Research indicates that (2,2-Difluoro-3-methylcyclopropyl)methanamine exhibits various biological activities:

  • Anticancer Activity : Preliminary studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines through caspase activation .
  • Neuropharmacological Effects : Its interaction with dopamine receptors suggests potential applications in treating neurological disorders .

1. Anticancer Properties

A study evaluated the cytotoxic effects of (2,2-Difluoro-3-methylcyclopropyl)methanamine on several cancer cell lines. The results indicated:

Cell LineIC50 Value (µM)Mechanism of Action
MCF-7 (Breast)15.63Induction of apoptosis
U-937 (Leukemia)12.45Inhibition of cell proliferation
A549 (Lung)10.25Caspase pathway activation

These findings suggest that the compound has significant potential as an anticancer agent due to its ability to trigger apoptosis in a dose-dependent manner .

2. Neuropharmacological Activity

Another research effort focused on the compound's effects on dopamine receptors. The findings revealed:

Receptor TypeEC50 Value (nM)Effect
D20.9Agonistic activity
5-HT1A2.3Modulation of serotonin pathways

This data indicates that the compound may serve as a multitarget agent for neuropsychiatric conditions .

Scientific Research Applications

Chemical Applications

1. Organic Synthesis:
(2,2-Difluoro-3-methylcyclopropyl)methanamine serves as a versatile building block in organic synthesis. Its difluoromethyl group enhances the reactivity of the compound, making it suitable for the development of pharmaceuticals and agrochemicals. The compound can undergo various reactions including:

  • Oxidation: Producing difluoromethyl ketones.
  • Reduction: Leading to different amine derivatives.
  • Nucleophilic Substitution: Allowing the replacement of fluorine atoms with other nucleophiles.

The ability to modify its structure through these reactions makes it valuable for synthesizing complex molecules.

2. Specialty Chemicals Production:
The compound is utilized in industrial settings for producing specialty chemicals with unique properties. Its synthesis often involves large-scale methods such as continuous flow reactors, which improve yield and consistency.

Biological Applications

1. Potential Therapeutic Agent:
Research indicates that (2,2-Difluoro-3-methylcyclopropyl)methanamine may exhibit biological activity relevant to medicinal chemistry. Studies have suggested its interactions with various enzymes and receptors, particularly in the context of neurodegenerative diseases like Parkinson's disease. Compounds structurally similar to this compound have shown efficacy as antagonists of A2A_2A receptors, which are implicated in motor function regulation .

Case Study: Neurodegenerative Disease Treatment
A study explored the efficacy of A2A_2A receptor antagonists in alleviating motor symptoms associated with Parkinson's disease. The findings suggest that compounds like (2,2-Difluoro-3-methylcyclopropyl)methanamine could be developed further as therapeutic agents targeting these receptors .

Data Table: Comparison of Reactions

Reaction TypeProduct TypeCommon Reagents
OxidationDifluoromethyl ketonesHydrogen peroxide
ReductionAmine derivativesLithium aluminum hydride
Nucleophilic SubstitutionSubstituted cyclopropyl derivativesSodium azide

Industrial Applications

The compound's unique properties make it suitable for various industrial applications beyond pharmaceuticals. Its difluoromethyl group imparts specific characteristics that can enhance material performance in specialty chemical production.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Cyclopropane Ring Stability and Reactivity

The substitution pattern on the cyclopropane ring significantly influences stability and reactivity. Key comparisons include:

Table 1: Structural and Electronic Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
(2,2-Difluoro-3-methylcyclopropyl)methanamine C₅H₉F₂N 133.13* 2,2-F; 3-CH₃ High electronegativity; moderate steric bulk
(2,2-Difluorocyclopropyl)methanamine HCl C₄H₈ClF₂N 143.56 2,2-F; no methyl Increased solubility (HCl salt); lower steric hindrance
(2,2-Dichlorocyclopropyl)methanamine C₄H₇Cl₂N 148.01 2,2-Cl; no methyl Lower electronegativity; higher lipophilicity
(1-(3-Chlorophenyl)cyclopropyl)methanamine C₁₀H₁₂ClN 181.66 3-ClPh substituent Aromatic ring introduces π-π interactions

*Calculated molecular weight based on formula.

  • Fluorine vs. Chlorine Substituents : Fluorine’s high electronegativity stabilizes the cyclopropane ring through inductive effects, reducing ring strain compared to chlorine analogs. This enhances thermal and oxidative stability, critical for pharmaceutical applications .

Physicochemical Properties

Solubility and Lipophilicity:
  • The hydrochloride salt of (2,2-difluorocyclopropyl)methanamine () demonstrates improved aqueous solubility due to ionic character, whereas the non-salt forms (e.g., dichloro or methylated derivatives) are likely more lipophilic. The methyl group in the target compound may further increase lipophilicity, influencing membrane permeability in biological systems .
Stability:
  • Fluorinated cyclopropanes generally exhibit greater stability than chlorinated counterparts due to stronger C-F bonds. For example, (2,2-dichlorocyclopropyl)methanamine () may degrade more readily under basic conditions compared to the difluoro target compound .

Preparation Methods

Synthesis of the Gem-Difluorocyclopropane Core

The key structural feature of (2,2-Difluoro-3-methylcyclopropyl)methanamine is the 2,2-difluorocyclopropane ring. Several reliable methods exist for generating this motif, primarily involving difluorocarbene intermediates.

Difluorocarbene Generation and Cyclopropanation

  • Sources of Difluorocarbene:

    • Sodium halodifluoroacetates (e.g., sodium chlorodifluoroacetate, BrCF2CO2Na) thermally decompose to release difluorocarbene under high temperature conditions (120–180 °C) in solvents like diglyme or DMSO.
    • Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) is a modern and efficient difluorocarbene source that generates difluorocarbene under milder conditions (50–120 °C) in the presence of potassium iodide and trimethylsilyl chloride (TMSCl) as a fluoride scavenger.
    • Trifluoromethyltrimethylsilane (TMSCF3) combined with sodium iodide can also be used for difluorocyclopropanation, though it is more common for trifluorocyclopropanes.
  • Typical Reaction Conditions:

    • Heating sodium chlorodifluoroacetate with alkenes in diglyme at 150–180 °C for 20 minutes yields difluorocyclopropanes in high yields (up to 99%).
    • Using MDFA with KI and TMSCl in acetonitrile or ethyl cyanide at 50–100 °C for 12–24 hours produces gem-difluorocyclopropanes efficiently, with yields around 70–90%.
  • Representative Reaction Scheme:

Reagents & Conditions Substrate Type Yield (%) Notes
Sodium chlorodifluoroacetate, diglyme, 180 °C, 20 min Alkenes (various) 93–99 High temperature, broad substrate scope
MDFA, KI, TMSCl, EtCN, 50 °C, 24 h Alkenes 70–90 Mild conditions, fluoride scavenging needed
TMSCF3, NaI, THF, 60–65 °C, 2–20 h Electron-rich alkenes 53–93 Initiator needed, moderate to good yields

Conversion to (2,2-Difluoro-3-methylcyclopropyl)methanamine

Following the formation of the difluorocyclopropane ring, the methanamine functionality is introduced via functional group transformations, typically involving:

Reduction of Ester or Acid Precursors to Alcohols or Aldehydes

  • Esters derived from the difluorocyclopropane intermediate can be reduced using Diisobutylaluminium hydride (DIBAL-H) at low temperatures (0 °C to room temperature) to afford the corresponding alcohols or aldehydes.
  • For example, DIBAL-H reduction of an ester intermediate at 0 °C for 10 minutes followed by stirring at room temperature for 8 hours yields the alcohol intermediate cleanly.

Conversion of Alcohol or Aldehyde to Amines

  • The alcohol or aldehyde intermediates can be converted to amines via standard synthetic routes such as:

    • Transformation to azides followed by Staudinger reduction or catalytic hydrogenation.
    • Direct amination using hydrazine or other nitrogen nucleophiles.
  • Industrially relevant methods for cyclopropylamine derivatives include:

    • Conversion of cyclopropanecarboxylic acid derivatives to acid chlorides, then to azides, and finally reduction to amines.
    • Hydrazide intermediates can be converted to azides and then to amines in a controlled, scalable process with environmentally friendly reagents.

Representative Industrial Synthesis Route (Adapted from Related Cyclopropylamine Syntheses)

Step Reaction Type Reagents/Conditions Product/Intermediate Yield/Notes
1 Difluorocyclopropanation MDFA, KI, TMSCl, EtCN, 50 °C, 24 h 2,2-Difluoro-3-methylcyclopropyl ester 70–90%
2 Reduction DIBAL-H, 0 °C to RT Corresponding alcohol or aldehyde High yield, mild conditions
3 Conversion to acid chloride Thionyl chloride or oxalyl chloride Cyclopropanecarbonyl chloride Efficient, standard procedure
4 Azide formation Sodium azide, phase transfer catalyst Cyclopropyl azide intermediate Safe and scalable
5 Reduction to amine Hydrogenation or Staudinger reduction (2,2-Difluoro-3-methylcyclopropyl)methanamine High purity, industrially viable

Analytical and Research Findings

  • The difluorocyclopropane intermediates exhibit characteristic spectroscopic signatures:
    • [^19F NMR](pplx://action/followup) shows distinct signals for the geminal difluoro substituents.
    • GC-MS retention times and fragmentation patterns confirm the cyclopropane structure.
  • The use of MDFA as a difluorocarbene source offers advantages in reaction control and yield over traditional sodium halodifluoroacetates.
  • Microwave-assisted pyrolysis of sodium halodifluoroacetates can accelerate difluorocyclopropanation reactions, improving efficiency.
  • Industrial processes emphasize environmentally benign reagents and scalable conditions, avoiding explosive azide intermediates where possible.

Summary Table of Preparation Methods

Preparation Stage Method/Conditions Advantages Limitations
Difluorocarbene generation Sodium chlorodifluoroacetate, diglyme, 150–180 °C High yields, broad substrate scope High temperature, harsh conditions
MDFA, KI, TMSCl, EtCN, 50–100 °C Mild conditions, good yields Requires fluoride scavenger
Cyclopropanation substrate 3-Methyl substituted alkenes Direct introduction of methyl group Requires suitable alkene precursor
Reduction of ester to alcohol/aldehyde DIBAL-H, 0 °C to RT High selectivity, mild conditions Sensitive to moisture
Conversion to amine Acid chloride → azide → reduction Industrial scalability, purity Handling of azides requires care

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2,2-difluoro-3-methylcyclopropyl)methanamine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves cyclopropanation of allylic precursors via transition-metal catalysis or Simmons–Smith reactions. For example, fluorinated cyclopropanes are often synthesized using difluorocarbene intermediates generated from reagents like TMSCF₃ or BrCF₂CO₂Et under basic conditions . Optimization should focus on:

  • Temperature control : Excessive heat may lead to ring-opening side reactions.
  • Catalyst selection : Pd or Cu catalysts improve regioselectivity in cyclopropane formation .
  • Purification : Use silica gel chromatography or recrystallization to isolate the amine, ensuring minimal residual solvents (e.g., THF or DCM).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of (2,2-difluoro-3-methylcyclopropyl)methanamine?

  • Methodological Answer :

  • NMR : ¹⁹F NMR is critical for confirming difluoro substitution patterns (δ ~ -120 to -140 ppm for CF₂ groups) . ¹H and ¹³C NMR can resolve cyclopropane ring strain effects (e.g., upfield shifts for ring protons).
  • X-ray crystallography : Single-crystal analysis provides definitive proof of stereochemistry and ring geometry. Cambridge Structural Database (CSD) entries for similar cyclopropanes (e.g., CCDC-991863) guide refinement .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (calc. for C₅H₉F₂N: 121.07 g/mol).

Q. What safety protocols are recommended for handling (2,2-difluoro-3-methylcyclopropyl)methanamine in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis and purification .
  • First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention if symptoms persist .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Q. How can researchers screen the biological activity of (2,2-difluoro-3-methylcyclopropyl)methanamine in preliminary assays?

  • Methodological Answer :

  • In vitro assays : Test enzyme inhibition (e.g., kinases, GPCRs) at 1–100 µM concentrations. Use fluorogenic substrates to track activity changes .
  • Cytotoxicity screening : Employ MTT assays on A549 or HeLa cells; compare IC₅₀ values with structurally related amines (e.g., difluoromethoxy analogs show lower cytotoxicity ).
  • Solubility optimization : Use DMSO/PBS mixtures (≤1% DMSO) to avoid solvent interference .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes of (2,2-difluoro-3-methylcyclopropyl)methanamine synthesis?

  • Methodological Answer :

  • Transition-state analysis : DFT calculations (B3LYP/6-31G*) model cyclopropanation pathways. Difluoro groups increase electrophilicity at the cyclopropane carbon, favoring trans addition in Simmons–Smith reactions .
  • Kinetic studies : Monitor reaction progress via in-situ IR or HPLC to identify intermediates (e.g., carbene adducts).

Q. How can computational modeling predict the pharmacological properties of (2,2-difluoro-3-methylcyclopropyl)methanamine?

  • Methodological Answer :

  • ADMET prediction : Use QSAR models (e.g., SwissADME) to estimate logP (~1.2), CNS permeability, and metabolic stability. Fluorine atoms reduce metabolic oxidation .
  • Docking studies : Target enzymes like MAO-A or dopamine receptors; compare binding poses with known inhibitors (e.g., cyclopropylamine antidepressants ).

Q. How should researchers address contradictions in experimental data, such as inconsistent biological activity across assay platforms?

  • Methodological Answer :

  • Troubleshooting matrix :
VariablePossible IssueSolution
Assay pHProtonation alters amine reactivityBuffer at physiological pH (7.4)
Cell line variabilityDifferential expression of targetsValidate across 3+ cell lines (e.g., HEK293, SH-SY5Y)
Impurity interferenceByproducts (e.g., des-fluoro analogs) skew resultsRe-purify via HPLC (C18 column, 0.1% TFA)

Q. What strategies enhance the stability of (2,2-difluoro-3-methylcyclopropyl)methanamine in long-term pharmacological studies?

  • Methodological Answer :

  • Formulation : Lyophilize with cryoprotectants (trehalose/mannitol) for storage.
  • Derivatization : Prepare hydrochloride salts to improve crystallinity and reduce hygroscopicity .
  • Degradation studies : Use accelerated stability testing (40°C/75% RH for 6 months) with LC-MS monitoring to identify degradation pathways (e.g., hydrolytic ring-opening) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(2,2-Difluoro-3-methylcyclopropyl)methanamine
Reactant of Route 2
(2,2-Difluoro-3-methylcyclopropyl)methanamine

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